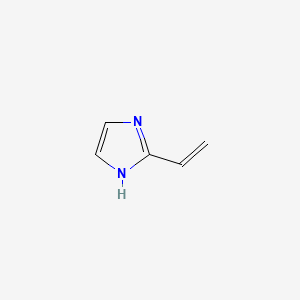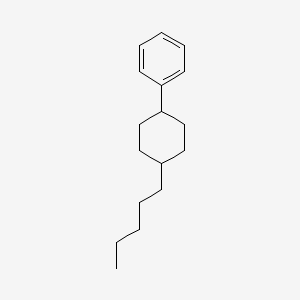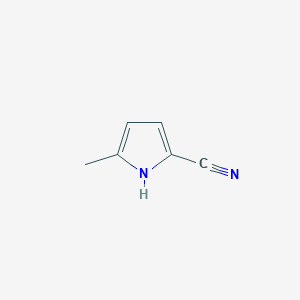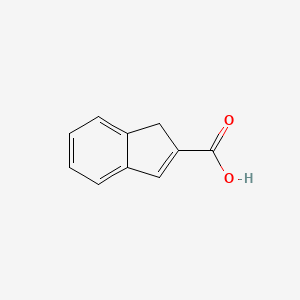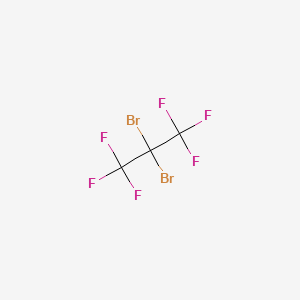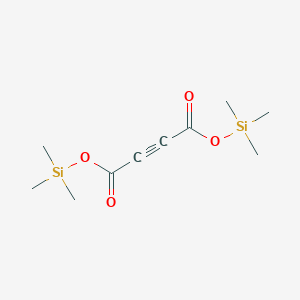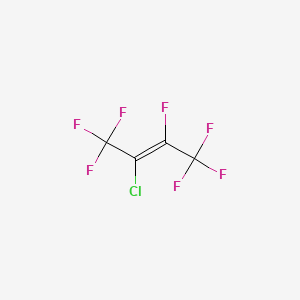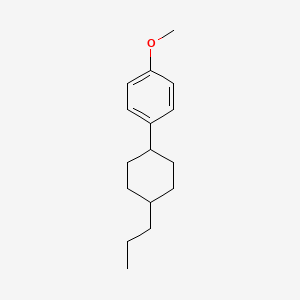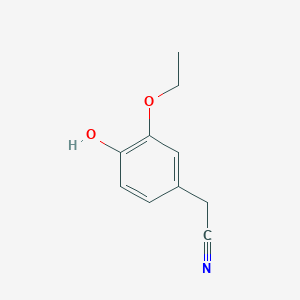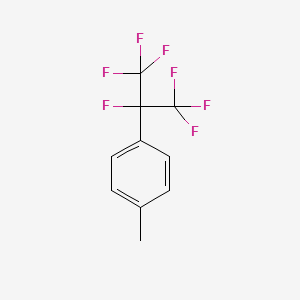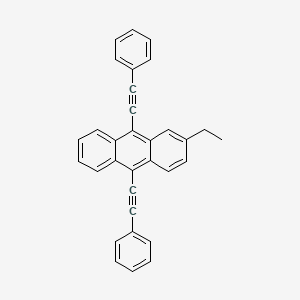
2-Ethyl-9,10-bis(phenylethynyl)anthracene
Vue d'ensemble
Description
2-Ethyl-9,10-bis(phenylethynyl)anthracene is an aromatic hydrocarbon. It is used as a chemiluminescent fluorophore with high quantum efficiency . It is used in lightsticks as a fluorophor producing ghostly green light . It is also used as a dopant for organic semiconductors in OLEDs .
Molecular Structure Analysis
9,10-Bis(phenylethynyl)anthracene (BPEA) is one of the most efficient fluorescent polyacenes. BPEA has a high quantum yield, good solubility in a wide variety of solvents, with stable chemical and thermal properties . The fundamental feature of BPEA is that the energy (ES1) of the first singlet excited state (S1) is twice of that (ET1) of the first triplet state (T1), with respect to the electronic ground state .Chemical Reactions Analysis
A series of anthracene-based derivatives, namely, 9-(4-phenyl)anthracene (1), 9-(4-phenylethynyl)-anthracene (2) and 9,10-bis(phenylethynyl)anthracene (3), was synthesized by the Suzuki/Sonogashira cross-coupling reactions in good yields .Physical And Chemical Properties Analysis
9,10-Bis(phenylethynyl)anthracene (BPEA) is an aromatic hydrocarbon with the chemical formula C30H18 . It displays strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . It is used in lightsticks as a fluorophor producing ghostly green light . It is also used as a dopant for organic semiconductors in OLEDs .Applications De Recherche Scientifique
Semiconducting Properties
2-Ethyl-9,10-bis(phenylethynyl)anthracene and its derivatives show promise in semiconducting applications. For example, studies have explored the electronic and photophysical properties of such derivatives, highlighting their potential in thin-film transistor devices due to enhanced J-aggregated intermolecular interactions and higher hole mobility (Hur et al., 2011).
Fluorescent Material for Chemiluminescence
The synthesis of 9,10-bis(phenylethynyl)anthracene has been investigated for its use as a fluorescent material in peroxyoxalate chemiluminescence. This application leverages the unique photophysical properties of the compound, making it suitable for various analytical and visualization techniques (Hanhela & Paul, 1981).
Optoelectronic Applications
Various derivatives of 2-Ethyl-9,10-bis(phenylethynyl)anthracene have been synthesized for use in optoelectronic devices. These compounds, through specific molecular modifications, exhibit desirable properties like high charge carrier mobilities and self-film-forming capabilities, making them suitable for applications in organic thin film transistors (OTFTs) (Bae et al., 2010).
Photophysical Properties
Studies have also delved into the detailed photophysics and electronic spectroscopy of 9,10-bis(phenylethynyl)anthracene. Research in this area focuses on understanding the absorption and fluorescence spectra in various media, providing insights into the conformational behavior and potential applications in areas like photodynamic therapy and fluorescent probes (Levitus & Garcia‐Garibay, 2000).
Self-Assembly and Aggregate Morphology
The self-assembly of 9,10-bis(phenylethynyl)anthracene derivatives has been studied, particularly its role in controlling aggregate morphology and self-assembly mechanism in solutions. This research is critical for applications in dye-sensitized solar cells and other materials where controlled molecular organization is essential (Lübtow et al., 2017).
Field-Effect Transistors and Solar Cells
Extended arylacetylenes like 9,10-bis(phenylethynyl)anthracene have been evaluated for their use in field-effect transistors and bulk heterojunction solar cells. Their tunable optical absorption spectra and electrochemical redox processes make them suitable for these applications, demonstrating the versatility of these compounds in organic electronics (Silvestri et al., 2010).
Safety And Hazards
9,10-Bis(phenylethynyl)anthracene (BPEA) is an irritant (Xi). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves and eye/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-ethyl-9,10-bis(2-phenylethynyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22/c1-2-24-17-20-31-29(21-18-25-11-5-3-6-12-25)27-15-9-10-16-28(27)30(32(31)23-24)22-19-26-13-7-4-8-14-26/h3-17,20,23H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTNQYWZDLPDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314305 | |
| Record name | 2-Ethyl-9,10-bis(phenylethynyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-9,10-bis(phenylethynyl)anthracene | |
CAS RN |
53158-83-1 | |
| Record name | 53158-83-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Ethyl-9,10-bis(phenylethynyl)anthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90314305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53158-83-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



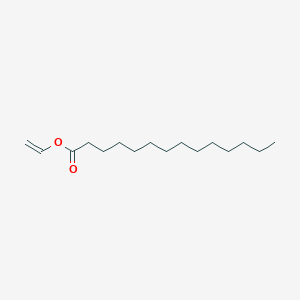

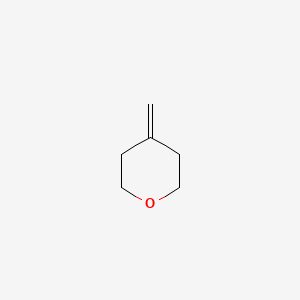
![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)
